molecular formula C24H18BrNO3S B11491656 4-bromo-N-[2-(phenylacetyl)phenyl]naphthalene-1-sulfonamide

4-bromo-N-[2-(phenylacetyl)phenyl]naphthalene-1-sulfonamide

Cat. No.: B11491656
M. Wt: 480.4 g/mol
InChI Key: WPOMCBAIWHHWMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-N-[2-(phenylacetyl)phenyl]naphthalene-1-sulfonamide is a complex organic compound with the molecular formula C24H18BrNO3S This compound is characterized by the presence of a bromine atom, a phenylacetyl group, and a naphthalene-1-sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[2-(phenylacetyl)phenyl]naphthalene-1-sulfonamide typically involves multiple steps, including the bromination of naphthalene derivatives and subsequent coupling reactions. One common method involves the bromination of naphthalene-1-sulfonamide followed by the introduction of the phenylacetyl group through a Friedel-Crafts acylation reaction. The reaction conditions often require the use of strong acids or Lewis acids as catalysts, such as aluminum chloride (AlCl3) or ferric chloride (FeCl3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[2-(phenylacetyl)phenyl]naphthalene-1-sulfonamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The phenylacetyl group can undergo oxidation to form corresponding carboxylic acids.

    Reduction Reactions: The sulfonamide group can be reduced to form amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

    Oxidation: Formation of carboxylic acids from the phenylacetyl group.

    Reduction: Formation of amines from the sulfonamide group.

Scientific Research Applications

4-bromo-N-[2-(phenylacetyl)phenyl]naphthalene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromo-N-[2-(phenylacetyl)phenyl]naphthalene-1-sulfonamide involves its interaction with specific molecular targets. The bromine atom and the phenylacetyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-2-(2-phenylacetyl)phenyl benzoate
  • 4-bromo-1,8-naphthalic anhydride
  • 4-phenyl-1,8-naphthalimide

Uniqueness

4-bromo-N-[2-(phenylacetyl)phenyl]naphthalene-1-sulfonamide is unique due to its specific combination of functional groups and structural features The presence of the bromine atom, phenylacetyl group, and naphthalene-1-sulfonamide moiety provides distinct chemical and biological properties that differentiate it from similar compounds

Properties

Molecular Formula

C24H18BrNO3S

Molecular Weight

480.4 g/mol

IUPAC Name

4-bromo-N-[2-(2-phenylacetyl)phenyl]naphthalene-1-sulfonamide

InChI

InChI=1S/C24H18BrNO3S/c25-21-14-15-24(19-11-5-4-10-18(19)21)30(28,29)26-22-13-7-6-12-20(22)23(27)16-17-8-2-1-3-9-17/h1-15,26H,16H2

InChI Key

WPOMCBAIWHHWMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C4=CC=CC=C43)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.